molecular formula C23H19N3O5S B2479345 N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide CAS No. 1031554-75-2

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide

Cat. No. B2479345
M. Wt: 449.48
InChI Key: MHWXPADEGKNZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H19N3O5S and its molecular weight is 449.48. The purity is usually 95%.
The exact mass of the compound N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a pharmacophoric group structure, demonstrated considerable antitumor activity against a range of human tumor cell lines derived from nine neoplastic diseases. Compounds showed significant activity against certain cancer cell lines, highlighting their potential as antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Src Kinase Inhibition and Anticancer Activities

Derivatives of N-benzyl substituted acetamides showed inhibition of c-Src kinase and cell proliferation in various cancer cell lines, including colon carcinoma, breast carcinoma, and leukemia. The study highlights the structure-activity relationship, emphasizing the potential of these derivatives as anticancer agents (Fallah-Tafti et al., 2011).

Anticonvulsant Evaluation

A series of synthesized N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were evaluated for their anticonvulsant activities. Certain compounds showed significant activity, suggesting their utility in treating seizure disorders (Nath et al., 2021).

Antioxidant Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities. Many compounds exhibited moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Anti-Inflammatory Activity

Several synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity, indicating their potential in anti-inflammatory therapies (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c27-22(24-13-16-10-11-19-20(12-16)31-15-30-19)14-26-25-23(17-6-2-1-3-7-17)18-8-4-5-9-21(18)32(26,28)29/h1-12H,13-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWXPADEGKNZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3N=C(C4=CC=CC=C4S3(=O)=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetamide

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